molecular formula C17H15N3 B1248450 2,6-bis(6-methylpyridin-2-yl)pyridine CAS No. 33777-92-3

2,6-bis(6-methylpyridin-2-yl)pyridine

Cat. No.: B1248450
CAS No.: 33777-92-3
M. Wt: 261.32 g/mol
InChI Key: UKYULHLDDJEBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’6’,2’‘-Terpyridine, 6,6’'-dimethyl-: is a tridentate ligand that coordinates with metal centers to form complexes. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable component in coordination chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- typically involves a two-step process starting from 2-acetylpyridine. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as diethyl ether or toluene, and the product is purified by crystallization or sublimation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are metal complexes, which can exhibit unique photophysical and electrochemical properties .

Scientific Research Applications

Chemistry: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is widely used in coordination chemistry to form complexes with transition metals.

Biology and Medicine: In biological research, this compound is used to study metal-protein interactions and the role of metal ions in biological systems. It is also explored for its potential in drug delivery systems .

Industry: In the industrial sector, 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is used in the synthesis of functional polymers and materials. These materials have applications in electronics, photonics, and as catalysts in various chemical processes .

Mechanism of Action

The mechanism of action of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- involves its ability to coordinate with metal ions through its three nitrogen donor atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and redox processes .

Comparison with Similar Compounds

Uniqueness: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in the synthesis of functional materials and catalysts .

Properties

IUPAC Name

2,6-bis(6-methylpyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-6-3-8-14(18-12)16-10-5-11-17(20-16)15-9-4-7-13(2)19-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYULHLDDJEBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460373
Record name 2,2':6',2''-Terpyridine, 6,6''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33777-92-3
Record name 2,2':6',2''-Terpyridine, 6,6''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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